molecular formula C14H24F2N2O2 B12066557 N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane CAS No. 1427173-48-5

N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane

Cat. No.: B12066557
CAS No.: 1427173-48-5
M. Wt: 290.35 g/mol
InChI Key: SIQVCJKSNAHQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane is a synthetic compound characterized by its unique spirocyclic structure. The compound is often used in early discovery research due to its potential applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane typically involves the reaction of a spirocyclic amine with a fluorinating agent. The process begins with the protection of the amine group using a tert-butoxycarbonyl (BOC) group. This is followed by the introduction of fluorine atoms at specific positions on the spirocyclic ring. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring.

    Substitution: The fluorine atoms can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different chemical and physical properties, making them useful for specific applications in research and industry.

Scientific Research Applications

N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:

  • N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane
  • N,N′-Di-t-BOC-3-(trifluoromethyl)-1,8-Diazaspiro[4.5]decane
  • N-t-BOC-1,7-Diazaspiro[3.5]nonane

These compounds share similar structural features but differ in their fluorine substitution patterns and functional groups.

Properties

CAS No.

1427173-48-5

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-6-13(7-9-18)4-5-14(15,16)10-17-13/h17H,4-10H2,1-3H3

InChI Key

SIQVCJKSNAHQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CN2)(F)F)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.